molecular formula C14H10N2O2S B1193317 NRT-870-59

NRT-870-59

Número de catálogo: B1193317
Peso molecular: 270.306
Clave InChI: IGPZTAJCUQIMOK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Contextualization of Oncogenic Protein Tyrosine Phosphatases as Pharmacological Targets

Protein tyrosine phosphatases (PTPs), alongside protein tyrosine kinases (PTKs), are critical regulators of protein tyrosine phosphorylation, a dynamic and reversible post-translational modification essential for maintaining cellular homeostasis researchgate.netcancerresearchuk.orgfrontiersin.org. While PTKs are known for catalyzing the transfer of a phosphoric acid from ATP to a tyrosine residue, PTPs are responsible for dephosphorylating these residues, thereby counteracting PTK overactivity researchgate.net. Historically, PTKs were considered prime therapeutic targets in cancer, leading to the development of numerous tyrosine kinase inhibitors (TKIs). However, challenges such as drug resistance and significant side effects have necessitated the exploration of new therapeutic avenues researchgate.net.

Paradoxically, despite their role in dephosphorylation, certain PTPs can function as oncogenes, contributing to the development and progression of various cancers researchgate.netcancerresearchuk.orgnih.govnih.gov. This oncogenic potential has transformed the perception of PTPs from "undruggable" to viable and exciting targets for cancer drug discovery researchgate.netcancerresearchuk.orgfrontiersin.orgnih.govnih.gov. Efforts in drug design are now focused on exploiting unique structural features near the catalytic and regulatory sites of PTPs to develop inhibitors with improved potency, specificity, and bioavailability cancerresearchuk.orgfrontiersin.org. Inhibiting oncogenic PTPs aligns with classical oncogene therapy strategies, and the field is rapidly advancing, with PTPs now considered good patentable drug targets researchgate.net.

Evolution of Thienopyridinedione Chemotype Inhibitors in Cancer Research

The strategic inhibition of oncogenic PTPs represents a significant direction in cancer therapeutics. Among the diverse chemotypes explored for PTP inhibition, thienopyridone (B2394442) derivatives have emerged as a notable class. For instance, thienopyridone has been reported as a potent and selective in vitro inhibitor of the phosphatases of regenerating liver (PRLs), specifically PRL1, PRL2, and PRL3, with IC50 values of 173, 277, and 128 nmol/L, respectively cancerresearchuk.orgfrontiersin.org. PRLs are recognized for their critical roles in cancer progression, promoting processes such as AKT activation by downregulating PTEN, a frequently inactivated tumor suppressor cancerresearchuk.org.

The ability of thienopyridone to induce cancer cell anoikis—a form of programmed cell death—and prevent the association of PRLs with CNNMs highlights the therapeutic potential of this chemotype cancerresearchuk.orgfrontiersin.org. The development of such inhibitors signifies an important evolution in cancer research, moving towards compounds that can precisely target specific oncogenic PTPs and modulate disease progression by restoring crucial cellular functions, such as PTEN activity cancerresearchuk.org.

Identification and Academic Significance of NRT-870-59 as a Next-Generation Analog

Within the ongoing research into PTP inhibitors, this compound was identified as a potentially promising next-generation analog nih.gov. Its synthesis and chemical characterization have been previously documented in academic literature nih.govnih.gov. This compound garnered attention due to its demonstrated in vitro phosphatase inhibition nih.gov.

This compound is an analog related to JMS-053, a potent allosteric small molecule inhibitor of PTP4A3 nih.gov. PTP4A3 phosphatase is significantly elevated in various cancer lineages, including ovarian cancer, where it plays a role in cell migration and adhesion nih.gov. While this compound exhibited in vitro phosphatase inhibition, it was subsequently deprioritized in research focusing on high-grade serous ovarian cancer (HGSOC) cell lines nih.gov. This decision was made because this compound demonstrated less potency against HGSOC cell lines compared to JMS-053, leading researchers to concentrate on JMS-053 for further investigation into its effects on OvCa cell survival and migration nih.gov. Despite its deprioritization in this specific context, its identification and in vitro activity underscore its academic significance as part of the broader effort to develop novel PTP inhibitors.

Propiedades

Fórmula molecular

C14H10N2O2S

Peso molecular

270.306

Nombre IUPAC

7-Imino-5-methyl-2-phenylthieno[3,2-c]pyridine-4,6(5H,7H)-dione

InChI

InChI=1S/C14H10N2O2S/c1-16-13(17)9-7-10(8-5-3-2-4-6-8)19-12(9)11(15)14(16)18/h2-7,15H,1H3

Clave InChI

IGPZTAJCUQIMOK-UHFFFAOYSA-N

SMILES

O=C1C(C=C(C2=CC=CC=C2)S3)=C3C(C(N1C)=O)=N

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

NRT-870-59

Origen del producto

United States

Chemical Synthesis and Analog Development

Derivatization and Structural Modification Strategies within Thienopyridinediones

Structural modification strategies within the thienopyridinedione class, exemplified by studies on JMS-053, have been explored to optimize their biological activity. Initial structure-activity relationship (SAR) studies on lead compounds like JMS-053 focused on several key areas for derivatization:

Pendant Aryl Group Modification : Changes to the aryl group attached to the thienopyridinedione core, particularly at "zone 1", have been investigated. For instance, the introduction of para-alkoxy chains (R¹) was found to be tolerated, suggesting that this position can accommodate various substituents for modulating activity.

Imide Substitution : Modifications to the imide functionality (at "zone 3") were also explored, with the finding that small R² groups could be accommodated.

These derivatization efforts aim to understand the molecular determinants of activity and selectivity, guiding the rational design of new analogs with improved properties. For instance, altering the position of the sulfur atom within the thienopyridinedione scaffold (e.g., switching from Y1 to Y2 in "zone 2") was shown to significantly reduce PTP4A3 inhibitory activity, highlighting the critical role of core scaffold integrity and atom positioning.

Comparative Analysis of NRT-870-59 and Related Analogs (e.g., JMS-053)

This compound and JMS-053 are both recognized as inhibitors of the oncogenic phosphatase PTP4A3, belonging to the thienopyridinedione chemical class. A comparative analysis reveals both similarities and distinct characteristics in their inhibitory profiles and cellular effects:

Inhibitory Profile:

PTP4A3 Inhibition : Both this compound and JMS-053 function as reversible inhibitors of PTP4A3. JMS-053 is particularly potent, exhibiting IC₅₀ values of 50 nM for PTP4A1, 53 nM for PTP4A2, and 18 nM for PTP4A3. It also demonstrates specificity against a panel of other phosphatases and kinases.

Selectivity : this compound has been identified as a potent and selective small molecule inhibitor for PTP4A3 over PTP4A2. This selectivity is a crucial aspect for developing targeted therapeutic agents.

Cellular Activity:

Cytotoxicity : Both this compound and JMS-053 have shown cytotoxicity against human ovarian and breast cancer cells, particularly when grown as pathologically relevant three-dimensional spheroids.

PTP4A3 Dependence : The inhibition of cancer cell colony formation by this compound, similar to JMS-053, requires the expression of PTP4A3, underscoring their mechanism of action.

Potency in Cell Lines : While this compound was initially considered a promising next-generation analog based on its in vitro phosphatase inhibition, it was found to be less potent against high-grade serous ovarian cancer (HGSOC) cell lines compared to JMS-053. This led to a prioritization of JMS-053 in some research contexts due to its superior results in HGSOC cell lines.

The following table summarizes key comparative data for JMS-053:

TargetIC₅₀ (nM)
PTP4A129.1
PTP4A248.0
PTP4A334.7
CDC25B92.6
DUSP3207.6

This comparative analysis highlights that while this compound and JMS-053 share a common structural class and inhibitory target, differences in their potency against specific cell lines and selectivity profiles exist, guiding further research into their potential applications.

Molecular and Biochemical Characterization of Ptp4a3 Inhibition

Enzymatic Inhibition Profile of PTP4A3 by NRT-870-59 in In Vitro Assays

This compound demonstrates potent inhibition of PTP4A3 in in vitro assays, exhibiting specific concentration-response relationships and a reversible mechanism of action ctdbase.orgidrblab.net.

Concentration-Response Relationships and Potency

In enzymatic assays utilizing DiFMUP as a substrate, this compound exhibited a potent inhibitory effect on PTP4A3. The half-maximal inhibitory concentration (IC50) for this compound against wild-type PTP4A3 was determined to be 86.0 nM ctdbase.orgnih.gov. This indicates a strong affinity and inhibitory potency of this compound towards its primary target, PTP4A3.

Table 1: Potency of this compound against PTP4A3

EnzymeIC50 (nM)
PTP4A386.0 ctdbase.orgnih.gov

Reversibility of PTP4A3 Inhibition

Studies have confirmed that the inhibition of PTP4A3 by this compound is reversible ctdbase.orgctdbase.orgnih.govidrblab.net. This reversibility was assessed using a dilutional assay, where PTP4A3 was preincubated with this compound at concentrations equal to or 10-fold higher than its IC50 value (86 nM or 860 nM, respectively), followed by dilution ctdbase.org. The recovery of phosphatase activity upon dilution indicates that this compound does not form irreversible covalent bonds with the enzyme's active site ctdbase.org. Furthermore, mass spectrometry analyses revealed no evidence of disulfide bond formation or oxidation of the catalytic Cys104 residue of PTP4A3 after incubation with this compound, distinguishing its mechanism from inhibitors that act via oxidative modification ctdbase.orgctdbase.orgnih.govnih.govresearchgate.net.

Specificity Assessment Against Other Protein Tyrosine Phosphatases

The specificity of this compound was evaluated against other members of the protein tyrosine phosphatase family, including closely related PTP4A isoforms and oncogenic dual-specificity phosphatases ctdbase.org.

Differential Inhibition of PTP4A1 and PTP4A2

This compound demonstrates inhibitory activity against PTP4A1 and PTP4A2, which are close family members of PTP4A3 ctdbase.org. The IC50 values for this compound against PTP4A1 and PTP4A2 were found to be 133.2 nM and 264.4 nM, respectively ctdbase.org. While this compound inhibits these related phosphatases, its potency is highest for PTP4A3, suggesting a degree of selectivity within the PTP4A family ctdbase.org.

Table 2: Specificity of this compound against PTP4A Family Members

EnzymeIC50 (nM)
PTP4A386.0 ctdbase.orgnih.gov
PTP4A1133.2 ctdbase.org
PTP4A2264.4 ctdbase.org

Selectivity Profile Against Oncogenic Dual Specificity Phosphatases (e.g., CDC25B)

A key aspect of this compound's selectivity profile is its differential activity against oncogenic dual-specificity phosphatases. Notably, this compound did not inhibit CDC25B at concentrations up to 1 μM ctdbase.orgidrblab.netnih.gov. This lack of inhibition at higher concentrations highlights its selectivity away from CDC25B, an important characteristic for potential therapeutic agents targeting specific phosphatases ctdbase.orgidrblab.netnih.gov. Furthermore, this compound was found to be 5- to 6-fold less potent against DUSP3, another dual-specificity phosphatase ctdbase.org.

Table 3: Selectivity of this compound against Other Phosphatases

EnzymeIC50 (nM) / Inhibition Status
CDC25B>1000 (no inhibition at ≤1 μM) ctdbase.orgidrblab.netnih.gov
DUSP3Less potent (5- to 6-fold higher IC50 than PTP4A3) ctdbase.org

Interactions with PTP4A3 Mutants (e.g., A111S)

The interaction of this compound with PTP4A3 mutants provides insights into its binding mechanism. For the PTP4A3 A111S mutant, the IC50 value for this compound was higher compared to the wild-type enzyme ctdbase.orgnih.gov. Specifically, the IC50 for this compound against the PTP4A3 A111S mutant was reported as 332.2 nM ctdbase.org. This suggests that the A111 residue, or the structural context it provides, plays a role in the optimal inhibitory interaction of this compound with PTP4A3 ctdbase.org.

Table 4: Inhibition of PTP4A3 Wild-Type vs. A111S Mutant by this compound

Enzyme VariantIC50 (nM)
PTP4A3 Wild-Type86.0 ctdbase.orgnih.gov
PTP4A3 A111S Mutant332.2 ctdbase.org

Mechanistic Insights into PTP4A3-NRT-870-59 Interaction at the Molecular Level

Research into the molecular interaction between PTP4A3 and this compound has focused on understanding the specific mechanisms by which this compound exerts its inhibitory effects, particularly concerning potential oxidative modifications to the enzyme.

A significant finding in the characterization of this compound's interaction with PTP4A3 is the consistent absence of significant reactive oxygen species (ROS) generation. In vitro assays and studies conducted in cancer cells have demonstrated that this compound does not lead to detectable levels of ROS ctdbase.orgnih.gov. Furthermore, gene expression profiling of cancer cells exposed to this compound (or the related compound JMS-053, which exhibits similar properties) did not indicate the presence of oxidative stress ctdbase.orgnih.gov. This suggests that the inhibitory mechanism of this compound is independent of oxidative processes.

Table 1: Reactive Oxygen Species (ROS) Generation by this compound

CompoundROS Generation (In Vitro)ROS Generation (In Cancer Cells)Oxidative Stress (Gene Expression Profiling)
This compoundNot significant/detectableNot significant/detectableNot indicated

Table 2: Cysteine Oxidation and Disulfide Bond Formation at PTP4A3 Catalytic Site (Cys104) by this compound

CompoundCatalytic Site (Cys104) OxidationDisulfide Bond Formation (Cys104)
This compoundNoNo

Cellular Pharmacology and Biological Activities in Preclinical in Vitro Cancer Models

Evaluation of Antineoplastic Activity in Human Cancer Cell Lines

NRT-870-59, along with other thienopyridinedione analogs, has demonstrated cytotoxicity against human ovarian and breast cancer cells when grown as pathologically relevant three-dimensional spheroids guidetopharmacology.orgcenmed.comnih.govresearchgate.net. This indicates its ability to exert antineoplastic effects in more complex in vitro models that better mimic in vivo tumor architecture.

In studies evaluating its antineoplastic activity, this compound was found to be cytotoxic to human OVCAR4 ovarian cancer spheroid tumor cells grown in vitro guidetopharmacology.org. The compound exhibited half-maximal inhibitory concentration (IC50) values below 20 μM in these models guidetopharmacology.org.

Table 1: Cytotoxicity of this compound in OVCAR4 Ovarian Carcinoma Spheroid Cells

Cell LineModel TypeIC50 (µM)Reference
OVCAR43D Spheroids< 20 guidetopharmacology.org

Similarly, this compound displayed cytotoxicity against human Hs578T breast cancer spheroid tumor cells in in vitro assays guidetopharmacology.org. For Hs578T cells, the IC50 values were also reported to be below 20 μM guidetopharmacology.org.

Table 2: Cytotoxicity of this compound in Hs578T Breast Carcinoma Spheroid Cells

Cell LineModel TypeIC50 (µM)Reference
Hs578T3D Spheroids< 20 guidetopharmacology.org

Furthermore, this compound demonstrated potent in vitro PTP4A3 inhibitory activity, with an IC50 value of 86.0 nM guidetopharmacology.org. This biochemical potency underlies its cellular effects.

Table 3: PTP4A3 Inhibitory Activity of this compound

TargetIC50 (nM)Reference
PTP4A386.0 guidetopharmacology.org

Impact on Tumorigenic Cellular Processes

Beyond direct cytotoxicity, this compound has been shown to impact critical tumorigenic cellular processes.

A key finding is the observed inhibition of cancer cell colony formation by this compound guidetopharmacology.orgcenmed.comnih.govresearchgate.netnih.govnih.gov. This effect is indicative of its ability to suppress the proliferative and self-renewal capacities of cancer cells, which are fundamental to tumor growth and progression. The effects of this compound on colon cancer colony formation were performed as previously described guidetopharmacology.org.

Crucially, the inhibition of cancer cell colony formation by this compound is dependent on the expression of PTP4A3 guidetopharmacology.orgcenmed.comnih.govresearchgate.netnih.govnih.gov. Studies showed that no statistically significant decrease in colony formation occurred in PTP4A3 null cells when treated with this compound, highlighting a direct reliance on the target's presence for the compound's cellular effects guidetopharmacology.org. This suggests a specific mechanism of action mediated through PTP4A3.

Analysis of Cellular Gene Expression Profiles in Response to PTP4A3 Inhibition

While direct gene expression profiling data for this compound was not explicitly detailed, studies on the related compound JMS-053, also a potent PTP4A3 inhibitor from the same chemotype, revealed that exposure to JMS-053 phenocopied many of the gene expression changes observed with the genetic loss of PTP4A3 guidetopharmacology.orgcenmed.comnih.govresearchgate.net. Furthermore, these profiles did not indicate oxidative stress guidetopharmacology.orgcenmed.comnih.govresearchgate.net. Given the structural and mechanistic similarities between this compound and JMS-053 as reversible PTP4A3 inhibitors, it is anticipated that this compound would induce analogous changes in cellular gene expression profiles, reflecting its specific inhibition of PTP4A3 rather than generalized cellular stress.

Application of Three-Dimensional Spheroid Culture Models in Assessing Compound Efficacy

Three-dimensional (3D) spheroid culture models are increasingly recognized as superior in vitro systems for evaluating the efficacy of anticancer compounds, as they closely mimic the complex architecture and microenvironment of in vivo tumors. These models replicate critical physiological parameters, including cell-cell interactions, extracellular matrix deposition, and the formation of physico-chemical gradients (e.g., oxygen, nutrients, pH) that are characteristic of solid tumors. This enhanced biological relevance allows for a more accurate prediction of therapeutic outcomes compared to conventional 2D monolayer cultures. science.govctdbase.orgctdbase.orgnih.gov

This compound has been evaluated for its cytotoxic potential in these advanced 3D in vitro cancer models. Research findings indicate that this compound exhibits potent cytotoxicity against human ovarian and breast cancer cells when cultured as pathologically relevant 3D spheroids. idrblab.net

Detailed research findings demonstrate that this compound effectively inhibits the growth of specific cancer cell lines in spheroid formations. Notably, it displayed cytotoxicity against human Hs578T breast cancer and OVCAR4 ovarian cancer spheroid tumor cells, with half-maximal inhibitory concentration (IC50) values reported to be below 20 µM. idrblab.net This suggests its efficacy in disrupting the survival and proliferation of these cancer cells within a complex 3D architecture.

The mechanism underlying this compound's activity is rooted in its role as a potent, selective, and reversible inhibitor of PTP4A3 tyrosine phosphatase. idrblab.net Crucially, the inhibition of cancer cell colony formation by this compound has been shown to be dependent on the expression of PTP4A3, underscoring the specificity of its action. idrblab.net Furthermore, studies have indicated that this compound does not inhibit the oncogenic dual specificity phosphatase CDC25B, highlighting its selective targeting profile. idrblab.net Investigations using mass spectrometry have also confirmed that incubation of PTP4A3 with this compound does not lead to detectable disulfide bond formation or oxidation of the catalytic Cys104 residue, suggesting a mechanism of inhibition that does not primarily involve oxidative stress. idrblab.net

While this compound demonstrated promising in vitro phosphatase inhibition, comparative studies with other analogs, such as JMS-053, have shown that this compound was less potent in reducing the survival of high-grade serous ovarian cancer (HGSOC) cell lines. Despite this, its demonstrated activity in 3D spheroid models against relevant cancer types reinforces the potential of the thienopyridinedione chemotype as a valuable area for further pharmacological exploration.

Table 1: Efficacy of this compound in Preclinical 3D Spheroid Cancer Models

Cancer Cell Line (Model)Type of CancerIC50 (µM)Reference
Hs578T (Spheroid)Breast Cancer< 20 idrblab.net
OVCAR4 (Spheroid)Ovarian Cancer< 20 idrblab.net

Role in Drug Discovery and Therapeutic Development

Contribution to the Identification of Novel PTP4A3 Inhibitors for Oncological Applications

NRT-870-59, a compound from the thienopyridinedione chemical class, has played a significant role in the exploration of new inhibitors for Protein Tyrosine Phosphatase 4A3 (PTP4A3), an oncogenic protein. nih.gov As a synthesized analog of the novel PTP4A inhibitor JMS-053, the investigation of this compound has provided valuable insights into the structure-activity relationships of this class of compounds. nih.gov

Research has demonstrated that this compound is a potent and reversible inhibitor of PTP4A3. nih.gov A key finding was its unique inhibitory specificity. When compared to its parent compound and other analogs, this compound showed distinct selectivity for PTP4A3 over a mutated version of the enzyme (PTP4A3 A111S) and another oncogenic phosphatase, CDC25B. nih.gov This specificity highlights the potential for developing highly targeted therapies and aids researchers in understanding the molecular interactions necessary for selective inhibition. Furthermore, studies confirmed that the inhibitory mechanism of this compound, similar to JMS-053, does not involve the oxidation of the phosphatase's catalytic cysteine residue, a common issue with phosphatase inhibitors. nih.gov The compound's ability to inhibit cancer cell colony formation was shown to be dependent on the expression of PTP4A3, further validating the target engagement. nih.gov

Preclinical Development Trajectory for Thienopyridinedione Scaffolds

The thienopyridinedione scaffold represents a promising chemical framework for the development of PTP4A3 inhibitors. The trajectory began with the identification of JMS-053 as a potent, allosteric inhibitor of PTP4A3. nih.govnih.gov This led to the synthesis of next-generation analogs, including this compound, to explore the chemical space and improve pharmacological properties. nih.govnih.gov

The preclinical evaluation of this compound confirmed its potent enzymatic inhibition of PTP4A3 in vitro. nih.gov Like other thienopyridinediones, it demonstrated cytotoxicity against human ovarian and breast cancer cells, particularly when grown in three-dimensional spheroid models that more closely mimic the pathological environment of tumors. nih.gov However, in the specific context of high-grade serous ovarian cancer (HGSOC), this compound was found to be less potent in cell-based assays compared to the lead compound, JMS-053. nih.gov This led to the decision to deprioritize this compound for this particular cancer type, while research focus continued on JMS-053, which showed superior results in reducing HGSOC cell survival. nih.gov This illustrates a typical trajectory in preclinical drug development, where initial enzymatic potency must translate to cellular efficacy to warrant further investigation.

Potential for PTP4A3 as a Molecular Target in Oncology and Related Pathological Contexts

PTP4A3, also known as PRL3 (Protein Tyrosine Phosphatase of Regenerating Liver-3), is increasingly recognized as a high-value molecular target in oncology. aacrjournals.orgoncotarget.com Its role as a therapeutic target is supported by extensive evidence linking its overexpression to poor patient outcomes in a variety of cancers, including ovarian, breast, colon, gastric, and liver cancer. nih.govaacrjournals.org In ovarian cancer, high PTP4A3 expression is associated with significantly shorter survival times for patients, even in early-stage disease. nih.gov

Functionally, elevated levels of PTP4A3 are known to drive key malignant processes. oncotarget.comoncotarget.com The phosphatase promotes cellular invasion, motility, and angiogenesis, which are fundamental to tumor growth and metastasis. nih.govoncotarget.com PTP4A3 is implicated in activating critical oncogenic signaling pathways such as Ras/Raf/MAPK and PI3K/Akt. aacrjournals.org Studies using the inhibitor JMS-053 have shown that blocking PTP4A3 function can impede cancer cell migration, disrupt tumor spheroid growth, and reduce in vivo tumor dissemination in ovarian cancer models. nih.govoncotarget.com The strong correlation between PTP4A3 levels and cancer progression solidifies its potential as a crucial target for the development of new anticancer therapies. oncotarget.com

Comparative Efficacy within Analogs and Other Experimental PTP4A3 Inhibitors

This compound was developed as part of a series of thienopyridinedione analogs to explore the therapeutic potential of PTP4A3 inhibition. While it is a potent inhibitor of the PTP4A3 enzyme in biochemical assays, its efficacy in cellular models has been compared to its parent compound, JMS-053, and other analogs. nih.govnih.gov

In direct enzymatic assays, this compound effectively inhibits the PTP4A family of phosphatases. nih.gov However, when evaluated for its ability to reduce the survival of high-grade serous ovarian cancer cells, this compound was found to be less potent than JMS-053. nih.gov This distinction underscores the importance of cellular assays in preclinical development, as in vitro enzyme inhibition does not always directly correlate with phenotypic outcomes in cancer cells. While a series of JMS-053-based analogs were synthesized and shown to inhibit PTP4A3 enzyme activity, none proved to be superior to the original compound in ovarian cancer cell survival assays. nih.govnih.gov

The table below provides a summary of the inhibitory activity of this compound and related compounds against the PTP4A family phosphatases.

Compound NameTargetIC₅₀ (nM)Reversibility
This compound PTP4A386Reversible
JMS-053 PTP4A1~100Reversible
PTP4A2~100
PTP4A3~100
EJR-866-75 PTP4A3~100Not specified
EJR-866-81 PTP4A3~300Not specified

Data compiled from published research. IC₅₀ values are approximate and used for comparative purposes. nih.gov

Future Research Directions and Unanswered Questions

Further Elucidation of Structure-Activity Relationships for Enhanced Specificity and Potency

A critical area for future research involves a more comprehensive elucidation of the structure-activity relationships (SAR) of NRT-870-59. Understanding how specific chemical modifications to the thienopyridinedione scaffold influence its binding affinity, inhibitory potency, and selectivity towards PTP4A3 is paramount. This includes identifying key pharmacophoric elements essential for optimal interaction with the enzyme's active site and distinguishing features that confer selectivity over other phosphatases, including the PTP4A3 A111S mutant and the oncogenic dual-specificity tyrosine phosphatase CDC25B, which this compound has shown specificity against nih.govprobechem.com. Such insights will guide the rational design and synthesis of next-generation analogs with improved pharmacological profiles, potentially leading to compounds with higher efficacy and reduced off-target effects.

Exploration of this compound in Additional Cancer Cell Lines and Diverse Pathological Contexts

While this compound has demonstrated promising cytotoxicity in human ovarian and breast cancer cell lines nih.govcenmed.comnih.gov, its therapeutic potential across a broader spectrum of malignancies remains to be fully explored. Future studies should investigate its efficacy in a wider array of cancer cell lines, encompassing various solid tumors and hematological cancers, to determine its broad-spectrum applicability. Furthermore, evaluating this compound in diverse in vitro and in vivo pathological contexts, such as patient-derived xenograft (PDX) models, organoids, and genetically engineered mouse models, will provide more clinically relevant data regarding its anti-cancer activity and potential for translation. This expansion of testing will help identify specific cancer subtypes that are most responsive to PTP4A3 inhibition by this compound.

Integration of Advanced Computational Modeling and Rational Drug Design Methodologies

The integration of advanced computational modeling techniques will be instrumental in accelerating the development of this compound and its derivatives. Molecular docking simulations can predict binding modes and affinities, while molecular dynamics simulations can offer insights into the dynamic interactions between this compound and PTP4A3, including conformational changes upon binding. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features with biological activity, enabling the prediction of activity for novel, unsynthesized compounds. These in silico approaches, coupled with rational drug design principles, will facilitate the optimization of lead compounds, guide the synthesis of new chemical entities, and potentially identify novel PTP4A3 inhibitors with superior properties.

Investigation of Potential Synergistic Effects with Established Anticancer Therapies

Given the complex nature of cancer and the frequent development of drug resistance, exploring combination therapies involving this compound is a crucial future research direction. Investigations should focus on identifying potential synergistic effects when this compound is co-administered with established anticancer agents, including conventional chemotherapies, targeted therapies (e.g., kinase inhibitors), and immunotherapies. Such combinations could potentially enhance therapeutic efficacy, overcome or delay drug resistance, and allow for lower, less toxic doses of individual agents. In vitro and in vivo combination studies are necessary to identify optimal drug pairings and dosing regimens that yield superior anti-tumor responses.

Advanced Biochemical and Biophysical Characterization of PTP4A3-Inhibitor Interactions

To fully understand the precise mechanism by which this compound inhibits PTP4A3, advanced biochemical and biophysical characterization studies are essential. Techniques such as X-ray crystallography or cryo-electron microscopy (Cryo-EM) are needed to determine the high-resolution co-crystal structure of this compound bound to PTP4A3. This will provide atomic-level details of the binding site, the specific residues involved in the interaction, and any induced conformational changes in the enzyme. Furthermore, biophysical methods like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can precisely quantify the thermodynamics and kinetics of the binding event, providing crucial data on affinity, enthalpy, and entropy changes. Nuclear Magnetic Resonance (NMR) spectroscopy can offer insights into the dynamics of the protein-ligand complex. These detailed characterizations will provide a foundational understanding of the PTP4A3-NRT-870-59 interaction, informing future drug design efforts.

Q & A

Q. What are the key chemical properties and synthesis protocols for NRT-870-59?

this compound (7-imino-5-methyl-2-phenylthieno[3,2-c]pyridine-4,6(5H,7H)-dione) is a thienopyridinedione derivative with a molecular formula C₁₄H₁₀N₂O₂S and molecular weight 270.306 g/mol. Its synthesis involves multi-step organic reactions, including cyclization and functional group modifications, as detailed in supplementary protocols from peer-reviewed studies. Characterization typically employs nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and HPLC for purity validation (>98%). Researchers should ensure strict anhydrous conditions during synthesis to prevent degradation .

Q. How does this compound achieve selectivity for PTP4A3 over related phosphatases like PTP4A2 and CDC25B?

Selectivity is determined through comparative enzymatic assays. This compound exhibits >10-fold selectivity for PTP4A3 over PTP4A2 and CDC25B, validated via dose-response curves (IC₅₀ values). To confirm specificity, researchers should use mutant PTP4A3 (e.g., A111S) as a negative control, as this mutation disrupts the catalytic pocket and reduces inhibitor binding. Parallel testing against CDC25B at concentrations ≤1 µM ensures off-target effects are negligible .

Q. What experimental models are recommended for initial pharmacological validation of this compound?

Begin with in vitro phosphatase inhibition assays using recombinant PTP4A3. Follow with 2D monolayer cultures of ovarian (e.g., OVCAR-3) and breast cancer (e.g., MDA-MB-231) cell lines to assess cytotoxicity (e.g., IC₅₀ via MTT assays). Include isogenic PTP4A3-knockout cells to confirm target dependency. Dose ranges should span 0.1–10 µM, with DMSO controls ≤0.1% to avoid solvent toxicity .

Advanced Research Questions

Q. How can researchers validate the reversible inhibition mechanism of this compound without interference from reactive oxygen species (ROS)?

To rule out ROS-mediated artifacts:

  • Perform in vitro ROS quantification using fluorogenic probes (e.g., DCFH-DA) under assay conditions.
  • Conduct mass spectrometry on PTP4A3 incubated with this compound to check for oxidative modifications (e.g., disulfide bonds at Cys104).
  • Compare gene expression profiles (RNA-seq) of cells treated with this compound versus ROS-generating agents; absence of oxidative stress markers (e.g., HMOX1, NQO1) supports a non-ROS mechanism .

Q. What methodologies are appropriate for resolving discrepancies in reported inhibitory concentrations of this compound across studies?

Discrepancies often arise from assay conditions (e.g., buffer pH, reducing agents). Standardize protocols by:

  • Using consistent phosphatase buffer (e.g., 25 mM HEPES, pH 7.2, 1 mM DTT).
  • Validating inhibition via orthogonal methods (e.g., thermal shift assays to measure target engagement).
  • Cross-referencing with structural analogs (e.g., JMS-053) to confirm structure-activity relationships .

Q. How should three-dimensional spheroid models be optimized to assess the cytotoxic effects of this compound in ovarian and breast cancer research?

  • Generate spheroids using ultra-low attachment plates and standardized cell densities (e.g., 5,000 cells/spheroid).
  • Treat spheroids with this compound for 72–96 hours and quantify viability via ATP-based luminescence (e.g., CellTiter-Glo® 3D).
  • Include PTP4A3-specific siRNA knockdown spheroids to distinguish target-mediated cytotoxicity from off-target effects.
  • Analyze colony formation post-treatment to assess long-term inhibitory effects .

Methodological Best Practices

  • Reproducibility : Document all experimental parameters (e.g., DTT concentration, incubation time) in supplementary materials to enable replication .
  • Data Contradiction Analysis : Use combinatorial assays (e.g., enzymatic activity + cellular cytotoxicity) to triangulate inconsistent results .
  • Ethical Compliance : Adhere to guidelines for in vitro research, noting that this compound is not FDA-approved for clinical use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NRT-870-59
Reactant of Route 2
Reactant of Route 2
NRT-870-59

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.